Dermal Atrophy Risk: Quantified Advantage of Fluocortin Butyl 0.75% Versus Fluorinated Topical Corticosteroids
Fluocortin butylester 0.75% cream was evaluated in a double-blind, half-side comparative dermal atrophy study against clobetasone butyrate 0.05%, hydrocortisone acetate 1%, and placebo in 29 healthy male volunteers over an 8-week application period [1]. Skin thickness was measured using a modified radiographic technique before and after the application period [1].
| Evidence Dimension | Incidence of significant skin thinning (dermal atrophy) after 8-week topical application |
|---|---|
| Target Compound Data | 1 of 29 subjects (3.4%) with atrophy of marginal significance |
| Comparator Or Baseline | Clobetasone butyrate 0.05%: 3 of 10 subjects (30%) with significant skin thinning |
| Quantified Difference | Fluocortin butylester 0.75% produced atrophy in 3.4% of subjects versus 30% for clobetasone butyrate 0.05%; absolute risk reduction of 26.6 percentage points. |
| Conditions | Double-blind, half-side comparative study; 8-week application; healthy male volunteers (n=29); skin thickness measured via modified radiographic technique. |
Why This Matters
This direct comparative evidence demonstrates that Fluocortin Butyl 0.75% carries a substantially lower risk of inducing dermal atrophy than another fluorinated topical corticosteroid, a critical safety differentiation for procurement decisions involving long-term or facial application scenarios.
- [1] Black MM, Platt NE, Mugglestone CJ. A study of potential skin atrophy following topical application of weak corticosteroids. Curr Med Res Opin. 1981;7(7):463-470. View Source
